Dansyl-L-Glutamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

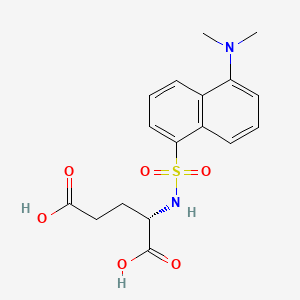

Dansyl-L-Glutamate, also known as this compound, is a useful research compound. Its molecular formula is C17H20N2O6S and its molecular weight is 380.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Fluorescent Probes for Protein Studies

Dansyl-L-Glutamate as a Fluorescent Marker

Dansyl derivatives, including Dns-Glu, are commonly employed as fluorescent probes to study protein dynamics and interactions. The intrinsic fluorescence of the dansyl group allows researchers to monitor conformational changes in proteins and their interactions with other biomolecules.

Case Study: Binding Affinity to Human Serum Albumin (HSA)

Research has demonstrated that Dns-Glu can bind selectively to drug-binding sites on HSA. Using X-ray crystallography, it was found that Dns-Glu binds to drug site 1 of HSA, which is characterized by specific interactions with amino acid residues such as Lys-199 and Arg-222. This binding affinity is crucial for understanding drug delivery mechanisms and the pharmacokinetics of various compounds .

| Binding Site | Dansylated Amino Acid | Key Interactions |

|---|---|---|

| Drug Site 1 | This compound | Lys-199, Arg-222 |

| Drug Site 2 | Dansyl-L-Phenylalanine | Hydrophobic residues |

Amino Acid Quantification

High-Performance Liquid Chromatography (HPLC)

Dansylation is a widely used technique for the derivatization of amino acids prior to HPLC analysis. Dns-Glu can be utilized to enhance the detection sensitivity of glutamate in complex biological samples.

Research Findings: Optimization of Dansyl Derivatization

A study optimized conditions for the separation and quantification of various amino acids using dansylation. The method allowed for simultaneous detection of multiple neuroactive amino acids, including glutamate, demonstrating high sensitivity and specificity .

| Amino Acid | Detection Method | Sensitivity |

|---|---|---|

| Glutamate | Dansylation + HPLC | High (low µM range) |

| Aspartate | Dansylation + HPLC | High (low µM range) |

Structural Biology Applications

Investigating Protein Structure

The dansyl group enhances the UV absorbance and fluorescence properties of proteins, making it a useful tool for studying protein structure through techniques like circular dichroism and mass spectrometry.

Case Study: Structural Analysis of Protein Complexes

In studies involving flavodiiron proteins from cyanobacteria, Dns-Glu was used to label specific sites on proteins, allowing researchers to map out protein-protein interactions and structural dynamics under various conditions .

| Protein System | Analysis Technique | Findings |

|---|---|---|

| Flavodiiron Proteins | Mass Spectrometry | Interaction mapping |

| Complexes with HSA | X-ray Crystallography | Binding site characterization |

Sensor Development

Polymeric Sensors for Amino Acids

Recent innovations have led to the development of polymeric sensors based on dansylated compounds that selectively detect specific amino acids like aspartic acid and glutamic acid through fluorescence quenching mechanisms .

Research Insights: Sensor Performance

The sensor demonstrated a linear response to varying concentrations of target amino acids, showcasing its potential application in real-time monitoring of amino acid levels in biological samples.

| Target Amino Acid | Detection Range (M) | Methodology |

|---|---|---|

| Aspartic Acid | 1×10−4 to 25×10−3 | Fluorescence Quenching |

| Glutamic Acid | 1×10−4 to 25×10−3 | Fluorescence Quenching |

特性

CAS番号 |

68973-58-0 |

|---|---|

分子式 |

C17H20N2O6S |

分子量 |

380.4 g/mol |

IUPAC名 |

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanedioic acid |

InChI |

InChI=1S/C17H20N2O6S/c1-19(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)18-13(17(22)23)9-10-16(20)21/h3-8,13,18H,9-10H2,1-2H3,(H,20,21)(H,22,23)/t13-/m0/s1 |

InChIキー |

OXWKCHDQOLCMPE-ZDUSSCGKSA-N |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O |

異性体SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O |

正規SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O |

配列 |

E |

同義語 |

dansyl-DL-glutamic acid dansylglutamic acid dansylglutamic acid, (L)-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。